molecular formula C11H15NO4S B15140546 Methiocarb sulfone-d3

Methiocarb sulfone-d3

Cat. No.: B15140546
M. Wt: 260.33 g/mol
InChI Key: RJBJMKAMQIOAML-HPRDVNIFSA-N
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Description

Methiocarb sulfone-d3 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of methiocarb, a carbamate pesticide known for its insecticidal, acaricidal, and molluscicidal properties. The compound is labeled with deuterium, which makes it useful in various analytical and research applications, particularly in the study of metabolic pathways and environmental fate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methiocarb sulfone-d3 involves the introduction of deuterium atoms into the methiocarb molecule. This can be achieved through a series of chemical reactions, including sulfoxidation and carbamoylation. The general synthetic route involves the following steps:

    Sulfoxidation: Methiocarb is oxidized to methiocarb sulfoxide using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

    Carbamoylation: The sulfoxide is then reacted with deuterated methyl isocyanate to introduce the deuterium atoms, forming this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methiocarb sulfone-d3 undergoes several types of chemical reactions, including:

    Oxidation: Further oxidation of this compound can produce methiocarb sulfone.

    Reduction: Reduction reactions can revert this compound back to methiocarb or its sulfoxide form.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Acetone, ethyl acetate, xylene.

Major Products Formed

    Methiocarb sulfone: Formed through oxidation.

    Methiocarb sulfoxide: Formed through partial reduction.

    Various derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

Methiocarb sulfone-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Metabolic Studies: Used to trace metabolic pathways and understand the biotransformation of methiocarb in organisms.

    Environmental Fate Studies: Helps in studying the environmental degradation and distribution of methiocarb.

    Analytical Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques.

    Toxicology: Helps in understanding the toxicological effects of methiocarb and its metabolites.

Mechanism of Action

Methiocarb sulfone-d3, like its parent compound methiocarb, acts as an acetylcholinesterase inhibitor. It forms a reversible complex with the enzyme acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine at nerve synapses, causing prolonged nerve impulses and ultimately neurotoxicity. The deuterium labeling does not alter the mechanism of action but aids in tracking the compound in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Methiocarb: The parent compound, used as a pesticide.

    Methiocarb sulfoxide: A metabolite of methiocarb with similar properties.

    Carbaryl: Another carbamate pesticide with a similar mechanism of action.

Uniqueness

Methiocarb sulfone-d3 is unique due to its stable isotope labeling, which makes it particularly useful in research applications. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in analytical studies. This feature sets it apart from other similar compounds that do not have isotope labeling.

Properties

Molecular Formula

C11H15NO4S

Molecular Weight

260.33 g/mol

IUPAC Name

(3,5-dimethyl-4-methylsulfonylphenyl) N-(trideuteriomethyl)carbamate

InChI

InChI=1S/C11H15NO4S/c1-7-5-9(16-11(13)12-3)6-8(2)10(7)17(4,14)15/h5-6H,1-4H3,(H,12,13)/i3D3

InChI Key

RJBJMKAMQIOAML-HPRDVNIFSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)OC1=CC(=C(C(=C1)C)S(=O)(=O)C)C

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)C)C)OC(=O)NC

Origin of Product

United States

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